molecular formula C24H32N4O3 B2471678 N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049421-35-3

N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2471678
CAS RN: 1049421-35-3
M. Wt: 424.545
InChI Key: QIUFQKIXLHICLR-UHFFFAOYSA-N
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Description

N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, also known as MMPEO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPEO belongs to the class of oxalamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Neuroscience and Pharmacology Research

Compounds structurally related to N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been extensively studied for their interactions with neurotransmitter systems, particularly serotonin (5-HT) receptors. For instance, WAY-100635 is a potent and selective 5-HT1A receptor antagonist, providing a tool for studying serotonergic function in various neurological and psychiatric conditions (Craven, Grahame-Smith, & Newberry, 1994). Similarly, research into the bioactivity of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrates the therapeutic potential of these compounds in antiviral research (Romero et al., 1994).

Molecular Imaging and Radioligand Development

The development and evaluation of [O-methyl-3H]WAY-100635 as a radioligand for 5-HT1A receptors in rat brain exemplify the application of these compounds in molecular imaging. This research has paved the way for positron emission tomography (PET) studies, facilitating the in vivo investigation of serotonergic receptors (Hume et al., 1994). Furthermore, the synthesis and bioactivity of novel carboxamides, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, as analogs of WAY100635 for PET imaging, highlight the ongoing efforts to improve in vivo quantification of neurotransmitter receptors (García et al., 2014).

Molecular Chemistry and Drug Design

The synthesis, crystal structure, and biological activity studies of compounds like N-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-quinoxaline-2-methanamide demonstrate the intricate relationship between molecular structure and biological activity. These studies provide valuable insights for drug design, especially in targeting specific receptor subtypes (Huang et al., 2015).

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-15-18(2)22(19(3)16-17)26-24(30)23(29)25-9-10-27-11-13-28(14-12-27)20-7-5-6-8-21(20)31-4/h5-8,15-16H,9-14H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUFQKIXLHICLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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